Regioisomeric Scaffold Topology: 2-Oxa-4-Aza vs. 6-Oxa-3-Aza Bicyclic Lactam
The target compound positions the endocyclic oxygen at the 2-position and the nitrogen at the 4-position of the [3.2.1] bicycle, with the lactam carbonyl at C3. In contrast, the closest crystallographically characterized regioisomer, (1R,5S,8R)-1,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one, places the oxygen at the 6-position and nitrogen at the 3-position, with the carbonyl at C2 [1]. Single-crystal X-ray diffraction of the 6-oxa-3-aza isomer reveals an orthorhombic P2₁2₁2₁ space group with unit cell parameters a = 5.9624(1) Å, b = 10.5889(2) Å, c = 10.7089(2) Å, V = 676.11(2) ų, and calculated density Dx = 1.563 Mg·m⁻³ [1]. The 2-oxa-4-aza scaffold introduces a distinct ring-fusion geometry: the oxygen is directly adjacent to the lactam carbonyl rather than separated by a methylene bridge, which alters the electronic environment of the amide bond and the spatial disposition of the diol relative to the heteroatoms [2]. This topological difference is non-trivial for molecular recognition, as the hydrogen-bonding vectors of the lactam and the diol are presented on opposite faces of the bicycle in the 2-oxa-4-aza system compared to the 6-oxa-3-aza system.
| Evidence Dimension | Scaffold connectivity (endocyclic oxygen position, lactam carbonyl location, unit cell parameters) |
|---|---|
| Target Compound Data | 2-oxa-4-azabicyclo[3.2.1]octan-3-one core; lactam carbonyl at C3; oxygen adjacent to carbonyl; distinct ring-fusion geometry (no single-crystal data yet available) |
| Comparator Or Baseline | (1R,5S,8R)-1,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one: 6-oxa-3-aza scaffold; carbonyl at C2; unit cell a=5.9624 Å, b=10.5889 Å, c=10.7089 Å; V=676.11 ų; Dx=1.563 Mg·m⁻³; orthorhombic P2₁2₁2₁ [1] |
| Quantified Difference | Oxygen position shifts from 6- to 2-position; lactam carbonyl shifts from C2 to C3; ring-fusion connectivity differs by two bond rearrangements |
| Conditions | Single-crystal X-ray diffraction at 190 K for comparator; target scaffold topology assigned by synthetic entry (Carbohydrate Research 1992) [2] |
Why This Matters
The scaffold topology dictates the conformational ensemble and hydrogen-bond presentation of the bicyclic framework; for procurement in structure-based drug design, the 2-oxa-4-aza isomer cannot be replaced by the 6-oxa-3-aza isomer without altering the pharmacophoric geometry.
- [1] Punzo, F.; Watkin, D. J.; Jenkinson, S. F.; Hotchkiss, D. J.; Fleet, G. W. J. (1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one. Acta Crystallographica Section E 2004, E60, o2312–o2314. View Source
- [2] Legraverend, M.; Huel, C.; Guilhem, J.; et al. Synthesis of 2-oxa-4-azabicyclo[3.2.1]-octane and -octene systems via X-ray-analyzed trans-3-dibenzamido-cyclopentene-1-oxide. Carbohydrate Research 1992, 228, 21–27. View Source
